Cas no 2229143-68-2 (1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene)

1-(1-Bromopropan-2-yl)-4-chloro-2-methoxybenzene is a halogenated aromatic compound featuring both bromine and chlorine substituents, along with a methoxy group. Its structure offers versatility as an intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Negishi couplings, where the bromine moiety serves as a reactive site. The chloro and methoxy groups further enhance its utility by enabling selective functionalization. This compound is valued for its stability under standard conditions and its compatibility with a range of reagents, making it suitable for pharmaceutical and agrochemical applications. Its defined reactivity profile ensures consistent performance in complex synthetic pathways.
1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene structure
2229143-68-2 structure
商品名:1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene
CAS番号:2229143-68-2
MF:C10H12BrClO
メガワット:263.558681488037
CID:6593259
PubChem ID:165666688

1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene 化学的及び物理的性質

名前と識別子

    • 1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene
    • EN300-1906714
    • 2229143-68-2
    • インチ: 1S/C10H12BrClO/c1-7(6-11)9-4-3-8(12)5-10(9)13-2/h3-5,7H,6H2,1-2H3
    • InChIKey: SGOLVMFPCOFLOS-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C)C1C=CC(=CC=1OC)Cl

計算された属性

  • せいみつぶんしりょう: 261.97601g/mol
  • どういたいしつりょう: 261.97601g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 9.2Ų

1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1906714-0.1g
1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene
2229143-68-2
0.1g
$1005.0 2023-09-18
Enamine
EN300-1906714-2.5g
1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene
2229143-68-2
2.5g
$2240.0 2023-09-18
Enamine
EN300-1906714-5.0g
1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene
2229143-68-2
5g
$3313.0 2023-06-01
Enamine
EN300-1906714-10.0g
1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene
2229143-68-2
10g
$4914.0 2023-06-01
Enamine
EN300-1906714-1g
1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene
2229143-68-2
1g
$1142.0 2023-09-18
Enamine
EN300-1906714-10g
1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene
2229143-68-2
10g
$4914.0 2023-09-18
Enamine
EN300-1906714-0.5g
1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene
2229143-68-2
0.5g
$1097.0 2023-09-18
Enamine
EN300-1906714-1.0g
1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene
2229143-68-2
1g
$1142.0 2023-06-01
Enamine
EN300-1906714-0.05g
1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene
2229143-68-2
0.05g
$959.0 2023-09-18
Enamine
EN300-1906714-0.25g
1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene
2229143-68-2
0.25g
$1051.0 2023-09-18

1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene 関連文献

1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzeneに関する追加情報

Chemical Profile of 1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene (CAS No. 2229143-68-2)

1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene, identified by the CAS number 2229143-68-2, is a significant compound in the realm of pharmaceutical chemistry and organic synthesis. This aromatic heterocyclic molecule features a complex structural framework that includes both bromine and chlorine substituents, alongside a methoxy group, making it a versatile intermediate in the development of various bioactive molecules. The presence of these functional groups not only influences its reactivity but also its potential applications in medicinal chemistry.

The structural composition of 1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene positions it as a valuable building block for synthesizing more intricate pharmacophores. The bromine atom at the propyl side chain enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are widely employed in the preparation of novel drug candidates and agrochemicals.

The chloro group at the para position relative to the methoxy substituent introduces additional reactivity, enabling nucleophilic aromatic substitution (SNAr) reactions. This characteristic is particularly useful in modifying the aromatic core, allowing chemists to explore diverse structural permutations. Such modifications are often critical in optimizing drug-like properties, including solubility, bioavailability, and target specificity.

In recent years, the pharmaceutical industry has witnessed a surge in interest toward molecules with polyfunctionalized aromatic cores due to their enhanced binding affinity and metabolic stability. 1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene aligns well with this trend, serving as a precursor for developing small-molecule inhibitors targeting various biological pathways. For instance, derivatives of this compound have been explored in the inhibition of kinases and other enzymes implicated in cancer and inflammatory diseases.

One notable application of 1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene is in the synthesis of kinase inhibitors. Kinases play a crucial role in signal transduction pathways, and their dysregulation is often associated with pathological conditions. By leveraging the reactivity of its bromine and chlorine atoms, researchers have synthesized analogs that exhibit potent inhibitory activity against specific kinases. These efforts have led to the discovery of lead compounds with promising preclinical profiles.

The methoxy group in 1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene also contributes to its versatility, as it can be further functionalized through oxidation or reduction reactions. This allows for the introduction of additional polar or hydrophobic moieties, fine-tuning the physicochemical properties of derived compounds. Such modifications are essential for achieving optimal pharmacokinetic profiles, including oral bioavailability and tissue distribution.

Advances in computational chemistry have further enhanced the utility of 1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene as a scaffold for drug discovery. Molecular modeling studies have demonstrated that subtle changes in its structure can significantly alter binding interactions with biological targets. This has enabled high-throughput virtual screening campaigns to identify novel derivatives with improved efficacy and reduced toxicity.

The synthesis of 1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene itself presents an interesting challenge due to its complex architecture. Traditional synthetic routes often involve multi-step sequences involving Friedel-Crafts alkylation, halogenation, and methylation reactions. However, recent methodologies have focused on more efficient one-pot approaches that minimize byproduct formation and improve overall yields.

Green chemistry principles have also been applied to the synthesis of this compound, emphasizing sustainable practices such as solvent recovery and catalytic processes. These innovations not only enhance efficiency but also align with regulatory pressures to reduce environmental impact. As a result, newer synthetic strategies are gaining traction in both academic and industrial settings.

The future prospects for 1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene are promising, with ongoing research exploring its potential in diverse therapeutic areas. Emerging evidence suggests its applicability beyond oncology and inflammation, including neurodegenerative diseases and infectious disorders. The compound’s unique structural features make it an attractive candidate for developing next-generation therapeutics targeting complex diseases.

In conclusion,1-(1-bromopropan-2-yl)-4-chloro-2-methoxybenzene (CAS No. 2229143-68-2) is a multifaceted compound with significant implications for pharmaceutical research and development. Its structural features enable diverse synthetic manipulations, making it a valuable intermediate for constructing novel bioactive molecules. As research continues to uncover new applications for this compound, its role in drug discovery is likely to expand further.

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